4-(Methoxymethyl)benzene-1-diazonium chloride
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Overview
Description
4-(Methoxymethyl)benzene-1-diazonium chloride is an organic compound belonging to the class of diazonium salts. These salts are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. This particular compound has a methoxymethyl group (-CH₂OCH₃) attached to the benzene ring, which influences its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(Methoxymethyl)benzene-1-diazonium chloride typically involves the diazotization of 4-(methoxymethyl)aniline. The process is carried out by treating the aromatic amine with nitrous acid, which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5°C) . The reaction can be summarized as follows:
4-(Methoxymethyl)aniline+NaNO2+HCl→4-(Methoxymethyl)benzene-1-diazonium chloride+NaCl+H2O
Industrial Production Methods
In an industrial setting, the preparation of diazonium salts like this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, concentration of reactants, and reaction time to prevent decomposition and side reactions.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)benzene-1-diazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds, which are important in dye chemistry.
Common Reagents and Conditions
Substitution by Halides: Using copper(I) chloride (CuCl) or copper(I) bromide (CuBr) in the presence of the diazonium salt.
Substitution by Hydroxides: Heating the diazonium salt with water.
Coupling Reactions: Reacting the diazonium salt with phenol in an alkaline medium.
Major Products
Aryl Halides: Formed by substitution reactions with halides.
Phenols: Formed by substitution reactions with hydroxides.
Azo Compounds: Formed by coupling reactions with phenols or aromatic amines.
Scientific Research Applications
4-(Methoxymethyl)benzene-1-diazonium chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)benzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium ion acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The pathways involved include:
Formation of Aryl Radicals: In the presence of copper catalysts, the diazonium ion can form aryl radicals, which then react with nucleophiles.
Electrophilic Substitution: The diazonium ion can directly react with nucleophiles, such as phenoxide ions, to form azo compounds.
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium Chloride: Lacks the methoxymethyl group, making it less reactive in certain coupling reactions.
4-Methylbenzenediazonium Chloride: Contains a methyl group instead of a methoxymethyl group, affecting its reactivity and applications.
Uniqueness
4-(Methoxymethyl)benzene-1-diazonium chloride is unique due to the presence of the methoxymethyl group, which enhances its reactivity in certain chemical reactions and broadens its range of applications in synthetic chemistry and industrial processes .
Properties
CAS No. |
112177-80-7 |
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Molecular Formula |
C8H9ClN2O |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
4-(methoxymethyl)benzenediazonium;chloride |
InChI |
InChI=1S/C8H9N2O.ClH/c1-11-6-7-2-4-8(10-9)5-3-7;/h2-5H,6H2,1H3;1H/q+1;/p-1 |
InChI Key |
CIDDJDYZBPVLAM-UHFFFAOYSA-M |
Canonical SMILES |
COCC1=CC=C(C=C1)[N+]#N.[Cl-] |
Origin of Product |
United States |
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